molecular formula C13H11N3O4 B2885734 N-(2-Methylphenyl)-2,4-dinitroaniline CAS No. 964-75-0

N-(2-Methylphenyl)-2,4-dinitroaniline

Cat. No.: B2885734
CAS No.: 964-75-0
M. Wt: 273.248
InChI Key: OPGDEODYIMUSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methylphenyl)-2,4-dinitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a 2-methylphenyl group attached to a 2,4-dinitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nitration of 2-methylaniline to form 2-methyl-2,4-dinitroaniline, which is then reacted with aniline under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of N-(2-Methylphenyl)-2,4-dinitroaniline often involves large-scale nitration processes followed by purification steps to ensure the compound’s purity. The reaction conditions are optimized to maximize yield and minimize by-products. Common reagents used in these processes include nitric acid and sulfuric acid for nitration, and various solvents for purification .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-2,4-dinitroaniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products depending on the conditions and reagents used.

    Reduction: Reduction of the nitro groups can lead to the formation of corresponding amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Methylphenyl)-2,4-dinitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-2,4-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methylphenyl)-2,4-dinitroaniline is unique due to its specific combination of a 2-methylphenyl group and 2,4-dinitroaniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired .

Properties

IUPAC Name

N-(2-methylphenyl)-2,4-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-9-4-2-3-5-11(9)14-12-7-6-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGDEODYIMUSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

964-75-0
Record name 2,4-DINITRO-2'-METHYLDIPHENYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.